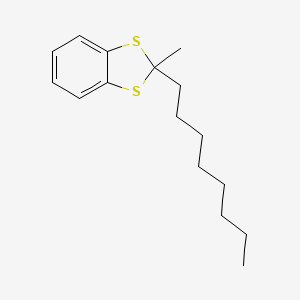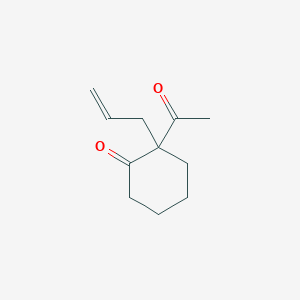
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal is an organic compound characterized by the presence of a methoxyphenyl group, a phenyl group, and a sulfanylprop-2-enal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with thiophenol in the presence of a base, followed by the addition of a suitable aldehyde to form the final product. The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents at the sulfanyl group.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the presence of an acetic acid moiety.
4-Methoxyphenethyl alcohol: Contains a methoxyphenyl group and an ethanol moiety.
4-Methoxyamphetamine: Includes a methoxyphenyl group and an amphetamine structure.
Uniqueness
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal is unique due to its combination of a methoxyphenyl group, a phenyl group, and a sulfanylprop-2-enal moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
67361-86-8 |
|---|---|
Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal |
InChI |
InChI=1S/C16H14O2S/c1-18-14-9-7-12(8-10-14)15(11-17)16(19)13-5-3-2-4-6-13/h2-11,19H,1H3 |
InChI Key |
VPIWFBDWCXJUGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)S)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



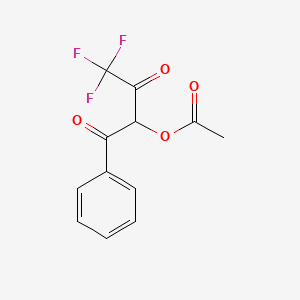
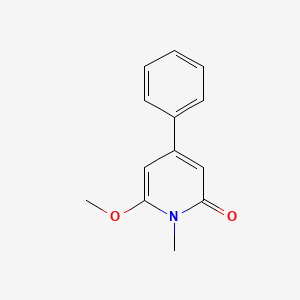
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
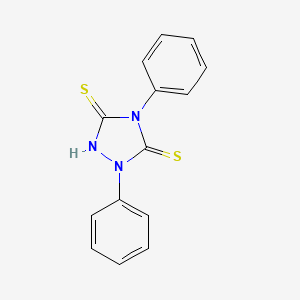
![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
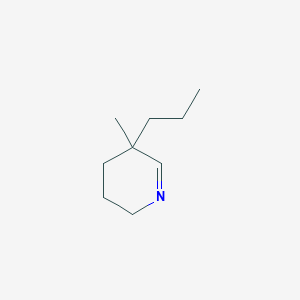
![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)


